3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

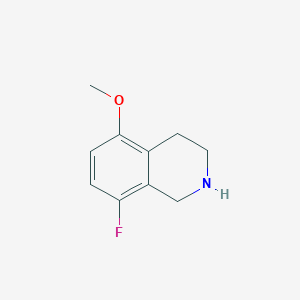

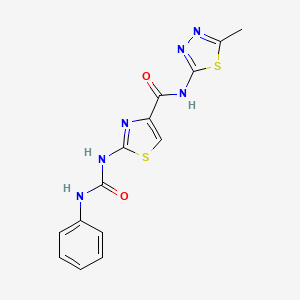

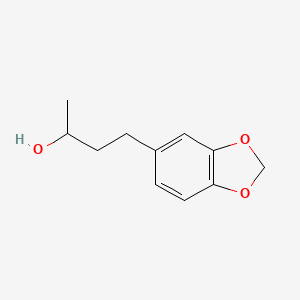

“3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride” is a chemical compound with the molecular formula C12H7ClF5NO and a molecular weight of 311.64 . It is related to the compound “(2,3,4,5,6-pentafluorophenoxy)acetic acid” which has a linear formula of C8H3F5O3 .

Molecular Structure Analysis

The molecular structure of “3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride” consists of a benzene ring (aniline) attached to a pentafluorophenoxy group, with a hydrochloride group attached to the nitrogen atom of the aniline . The presence of the pentafluorophenoxy group suggests that this compound may exhibit unique properties due to the high electronegativity of fluorine atoms.Applications De Recherche Scientifique

Catalytic Bond-Forming Reactions

Researchers have explored the role of pentafluorophenyl derivatives in catalytic bond-forming reactions, highlighting their utility in single-electron transfer (SET) processes. These processes involve electron donor-acceptor (EDA) complexes and are pivotal in generating α-aminoalkyl radicals for additions to electron-deficient olefins. Such mechanisms underscore the potential of pentafluorophenyl-based compounds in redox catalysis, contributing to advancements in organic synthesis and materials science (Aramaki et al., 2020).

Synthesis and Characterization of Pentazole Anion

The synthesis of pentazole anions from derivatives like 3,5-dimethyl-4-hydroxy aniline hydrochloride demonstrates the compound's role in creating novel nitrogen-rich materials. Such materials are of interest for their potential applications in energetic materials and the study of aromaticity in pentazole anions, indicating the versatility of pentafluorophenyl derivatives in synthesizing complex organic compounds with unique properties (Xu Bing-tao et al., 2017).

Organic and Organometallic Chemistry

Tris(pentafluorophenyl)borane and its derivatives have found extensive use as catalysts or stoichiometric reagents in various reactions, including hydrometallation, alkylation, and catalyzed aldol-type reactions. The unique electron-deficient nature of these compounds makes them highly effective in stabilizing less favored tautomeric forms and inducing unusual reactions, thereby expanding the toolkit available for organic synthesis and the development of novel reaction mechanisms (Erker, 2005).

Electrochemical Applications

The exploration of highly fluorinated materials for applications such as electrolyte additives in lithium-ion batteries showcases the significance of pentafluorophenyl derivatives in enhancing battery safety and performance. These compounds function as both redox shuttles for overcharge protection and anion receptors, illustrating their potential in addressing key challenges in energy storage technologies (Chen & Amine, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F5NO.ClH/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6;/h1-4H,18H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMJKIZBCJNWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3,4,5,6-pentafluorophenoxy)aniline Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2925073.png)

![Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate](/img/structure/B2925074.png)

![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)